3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15365751
InChI: InChI=1S/C32H33N5O4/c38-29(35-16-14-24-8-4-5-9-25(24)22-35)15-17-36-31(40)27-12-6-7-13-28(27)37(32(36)41)23-30(39)34-20-18-33(19-21-34)26-10-2-1-3-11-26/h1-13H,14-23H2
SMILES:
Molecular Formula: C32H33N5O4
Molecular Weight: 551.6 g/mol

3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC15365751

Molecular Formula: C32H33N5O4

Molecular Weight: 551.6 g/mol

* For research use only. Not for human or veterinary use.

3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione -

Specification

Molecular Formula C32H33N5O4
Molecular Weight 551.6 g/mol
IUPAC Name 3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazoline-2,4-dione
Standard InChI InChI=1S/C32H33N5O4/c38-29(35-16-14-24-8-4-5-9-25(24)22-35)15-17-36-31(40)27-12-6-7-13-28(27)37(32(36)41)23-30(39)34-20-18-33(19-21-34)26-10-2-1-3-11-26/h1-13H,14-23H2
Standard InChI Key NUUSRIWTROWPMO-UHFFFAOYSA-N
Canonical SMILES C1CN(CC2=CC=CC=C21)C(=O)CCN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)N5CCN(CC5)C6=CC=CC=C6

Introduction

FeatureDescription
Quinazoline CoreFused benzene and pyrimidine rings with keto groups at C2 and C4
Position 1 SubstituentPhenylpiperazine-ethyl-keto group (enhances receptor binding potential)
Position 3 Substituent3,4-Dihydroisoquinoline-keto group (contributes to hydrogen bonding)
Molecular Weight551.6 g/mol
CAS Number899938-98-8

The compound’s design likely aims to combine the pharmacological properties of quinazoline derivatives with the bioactivity of phenylpiperazine and isoquinoline systems.

AnalogBiological ActivityMechanism
Pelanserin (3-[3-(4-phenylpiperazin-1-yl)propyl]quinazoline-2,4-dione)Serotonin 5-HT₂ and α₁-adrenoceptor antagonistCompetitive inhibition of receptor binding
Quinazoline-2,4-dione derivativesAntimicrobial agents (Gram-positive/-negative bacteria)Inhibition of DNA gyrase/topoisomerase IV
3,4-Dihydroisoquinoline derivativesNeuroprotective effects (e.g., Parkinson’s disease)Modulation of dopaminergic pathways

The phenylpiperazine group is known to interact with serotonin receptors, while the quinazoline core may target bacterial enzymes or kinases.

TargetRationale
Central Nervous System (CNS)Modulation of serotonin/dopamine pathways for neurodegenerative diseases
Antimicrobial TherapyInhibition of bacterial gyrase or topoisomerase IV
OncologyDisruption of kinase signaling pathways

Research Findings and Future Directions

Current Challenges

  • Synthetic Complexity: Multi-step synthesis reduces yields and scalability.

  • Selectivity Concerns: Broad bioactivity may lead to off-target effects.

Future Research Priorities

AreaObjectives
SAR StudiesOptimize substituents for enhanced selectivity
In Vitro TestingEvaluate antimicrobial, anticancer, and CNS activity
CrystallographyDetermine binding modes to biological targets

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